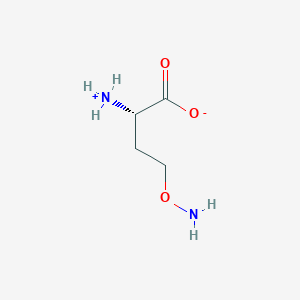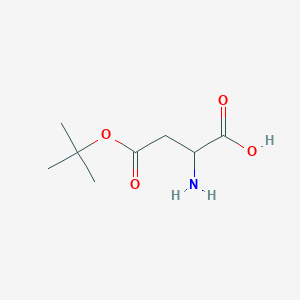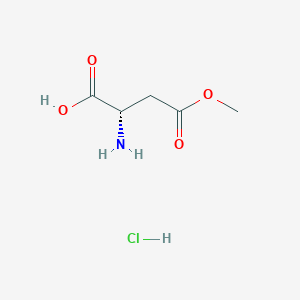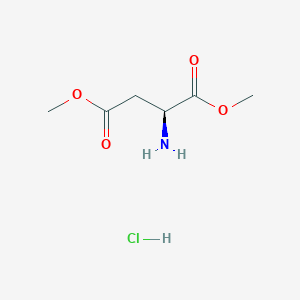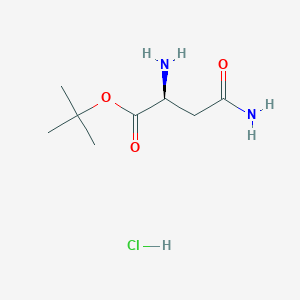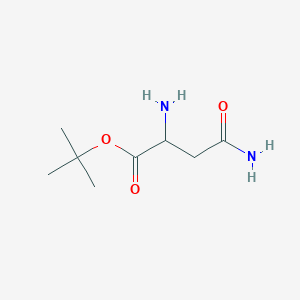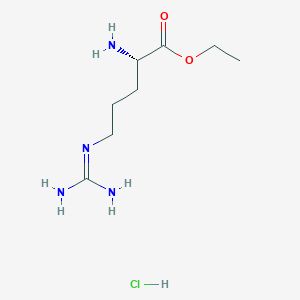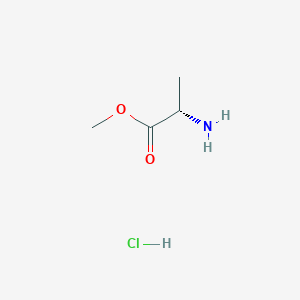
Methyl indole-5-carboxylate
Overview
Description
Methyl indole-5-carboxylate is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It is also known as Methyl 1H-indole-5-carboxylate .
Synthesis Analysis
The synthesis of this compound involves the esterification of indole-5-carboxylic acid .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .Chemical Reactions Analysis
This compound can be used as a reactant in various processes. These include the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
This compound has a melting point of 126-128 °C . It is predicted to have a boiling point of 331.7±15.0 °C and a density of 1.253±0.06 g/cm3 . It is soluble in Chloroform and Methanol , but insoluble in water . It is typically found in a powder to crystal form .Scientific Research Applications
Synthesis and Chemical Applications
Regioselective Dibromination : Methyl indole-5-carboxylate undergoes regioselective dibromination, leading to derivatives like methyl 5,6-dibromoindole-3-carboxylate. These derivatives are useful in synthesizing natural and non-natural dibromoindole compounds, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).
Infrared Probes : Methyl indole-4-carboxylate, closely related to this compound, shows potential as an infrared probe to sense local hydration environments. It emits around 450 nm with a fairly long fluorescence lifetime, making it suitable for studying protein structure and dynamics (Liu et al., 2020).
Fluorescent Probes : Similar to infrared probing, methyl indole-4-carboxylate and other ester-derivatized indoles have been studied for their potential as fluorescent probes. These compounds can be used to study local protein environments, with methyl indole-4-carboxylate exhibiting promising fluorescence properties (Huang et al., 2018).
Synthesis of Novel Indole Derivatives : Methyl indole-6-carboxylate has been used as a starting material in the synthesis of novel indole derivatives containing 1,2,4-triazole Schiff base units. These compounds have shown inhibitory activity against certain bacteria like Escherichia coli and Staphylococcus aureus (Liu Xing-l, 2014).
Manufacturing Synthesis : The manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, a derivative of this compound, has been explored for potential large-scale production (Huang et al., 2010).
Biological and Medicinal Research
Anticancer Activity : Methyl indole-3-carboxylate derivatives have been synthesized and shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. These derivatives are analogs of 3,3'-diindolylmethane, a compound known for its antitumor properties (Niemyjska et al., 2012).
Inhibitors of Human 5-Lipoxygenase : Ethyl 5-hydroxyindole-3-carboxylate derivatives, structurally related to this compound, have been found to efficiently inhibit human 5-lipoxygenase, an enzyme involved in inflammatory and allergic diseases (Peduto et al., 2014).
In Vitro Antiproliferative Activity : Research on ester-substituted neocryptolepines, derivatives of methyl indole-3-carboxylate, has shown their effect on in vitro antiproliferative activity. These compounds have shown promise against various cancer cell lines (Lu et al., 2013).
Safety and Hazards
Methyl indole-5-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
Methyl indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
Indole derivatives are known to have diverse biological activities and therapeutic potential .
Result of Action
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place . Moreover, it should be kept away from heat and sources of ignition, as thermal decomposition can lead to the release of irritating gases and vapors .
properties
IUPAC Name |
methyl 1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBMFJLYYEOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372193 | |
| Record name | Methyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011-65-0 | |
| Record name | Methyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 1H-indole-5-carboxylate useful in Sonogashira cross-coupling reactions?
A1: The research highlights that Methyl 1H-indole-5-carboxylate serves as a useful synthon in Sonogashira cross-coupling reactions due to the presence of the N-propargyl group. [] This group allows the molecule to react with aryl halides or triflates in the presence of a palladium catalyst and a copper co-catalyst, forming a new carbon-carbon bond between the indole ring and the aryl/alkenyl halide. This reaction enables the synthesis of complex indole derivatives, which are important building blocks for various pharmaceuticals and other biologically active compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

